molecular formula C8H11NO2 B018022 Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate CAS No. 105367-54-2

Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate

Cat. No. B018022
M. Wt: 153.18 g/mol
InChI Key: QFYJIHSMONYUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate, also known as MATHEP, is a bicyclic compound that has been studied for its potential use in medicinal chemistry. It is a synthetic compound that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate is believed to act as a modulator of monoamine transporters and receptors. It has been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has also been found to interact with the sigma-1 receptor, which is involved in the regulation of various cellular processes.

Biochemical And Physiological Effects

Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has been found to have various biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased serotonin release. It has also been found to have antidepressant-like effects in animal models of depression. Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages And Limitations For Lab Experiments

Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has several advantages for use in lab experiments, including its low toxicity profile and its ability to modulate various targets. However, its synthesis can be challenging, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its potential side effects and long-term effects.

Future Directions

There are several future directions for the study of Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate, including the development of new derivatives with improved activity and selectivity for specific targets. Further studies are also needed to determine its potential use in the treatment of addiction, depression, and anxiety disorders. Additionally, the development of new synthesis methods and the study of its mechanism of action will provide important insights into its potential use in medicinal chemistry.

Synthesis Methods

Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has been synthesized through various methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The synthesis of Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate involves the reaction of a cyclopentadiene derivative and an imine, followed by reduction to yield the final product. Other methods of synthesis include the use of palladium-catalyzed reactions and the use of chiral auxiliaries to control the stereochemistry of the product.

Scientific Research Applications

Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has been studied for its potential use in medicinal chemistry, particularly as a scaffold for the development of new drugs. It has been found to have activity against various targets, including the dopamine transporter, the serotonin transporter, and the sigma-1 receptor. Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.

properties

CAS RN

105367-54-2

Product Name

Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate

InChI

InChI=1S/C8H11NO2/c1-11-8(10)9-3-6-4-2-5(4)7(6)9/h4-7H,2-3H2,1H3

InChI Key

QFYJIHSMONYUMR-UHFFFAOYSA-N

SMILES

COC(=O)N1CC2C1C3C2C3

Canonical SMILES

COC(=O)N1CC2C1C3C2C3

synonyms

6-Azatricyclo[3.2.0.02,4]heptane-6-carboxylicacid,methylester,

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.